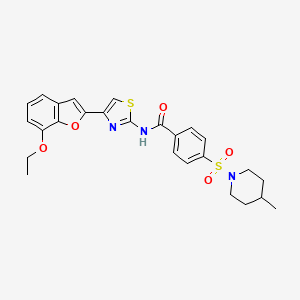

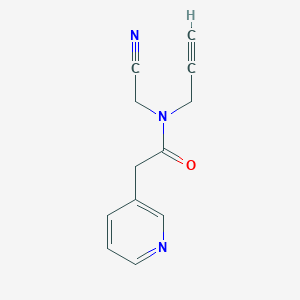

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide”, similar compounds have been synthesized through various methods. For instance, a four-step synthesis of 3-alkylthieno[3,2-b]thiophenes was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH .Aplicaciones Científicas De Investigación

Antitumor Activity

Research on derivatives of benzothiazole, which share structural motifs with the specified compound, has shown potential antitumor activity. For instance, derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity in vitro against various human tumor cell lines, showcasing considerable anticancer activity against specific cancer types. This suggests that structural analogs, including compounds like 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, could potentially be explored for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities of Novel Triazole Compounds

Compounds containing thioamide groups, such as the ones synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate, have shown antifungal and plant growth regulating activities. This indicates a potential area of application for related structures in developing new antifungal agents or agricultural chemicals (Li Fa-qian et al., 2005).

Antimicrobial Activity of Sulphonamide Derivatives

A study on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactivity towards nitrogen-based nucleophiles produced compounds with good antimicrobial activity. This suggests the usefulness of such derivatives in the development of new antimicrobial agents, pointing towards a potential research direction for compounds with similar functional groups (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Development of Heterocycles by Cascade Reactions

Thioueido-acetamides serve as precursors for heterocyclic syntheses through one-pot cascade reactions, highlighting an efficient method for producing various heterocycles with significant atom economy. This showcases the potential of similar acetamide-based compounds in facilitating the synthesis of diverse heterocycles, which are crucial in drug development and materials science (Schmeyers & Kaupp, 2002).

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWGYNXVIHNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)

![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)